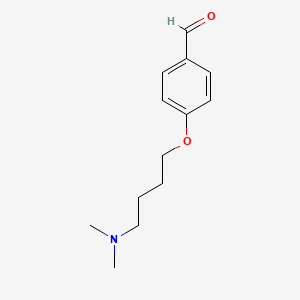

4-(4-(Dimethylamino)butoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-(Dimethylamino)butoxy)benzaldehyde” is an organic compound . It is a member of the class of benzaldehydes that is benzaldehyde carrying a dimethylamino substituent at position 4 .

Molecular Structure Analysis

The molecular formula of “this compound” is C13H19NO2. The structure of this compound can be viewed using Java or Javascript .Scientific Research Applications

Iminium Salt Formation through Meerwein Alkylation

4-(Dimethylamino)benzaldehyde undergoes Meerwein alkylation, resulting in the formation of iminium salts, which further hydrolyze to give corresponding hydrotetrafluoroborates. This reaction showcases its utility in synthesizing complex organic compounds and its potential for creating novel chemical structures with specific properties (Froschauer et al., 2013).

Corrosion Inhibition

4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, derived from 4-(Dimethylamino)benzaldehyde, has been investigated as a corrosion inhibitor for mild steel in acidic conditions. This research demonstrates its effectiveness in protecting metals, highlighting its applicability in industrial settings to prevent corrosion-related damage (Singh et al., 2016).

Charge-Transfer Complex Formation

The ability of 4-(N,N-dimethylamino)phenylethyne, prepared from 4-(N,N-dimethylamino)benzaldehyde, to form charge-transfer complexes with acceptors has been studied. This property is crucial for applications in organic electronics, where charge-transfer interactions play a significant role in the function of materials (Rodríguez et al., 1996).

Antioxidant Activity and Physicochemical Properties

Research involving the synthesis of novel compounds from 4-(4-methylbenzoxy)benzaldehyde, which can be related structurally to 4-(4-(Dimethylamino)butoxy)benzaldehyde, indicates potential in vitro antioxidant activities. Such studies are essential for discovering new antioxidants that could be beneficial in pharmaceuticals and nutraceuticals (Yüksek et al., 2015).

Nonlinear Optical Properties

The study of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline has revealed significant third-order nonlinear optical properties, making it an attractive candidate for photonic applications. The ability to manipulate light through such materials opens up possibilities in telecommunications, computing, and information storage (Jebin et al., 2016).

properties

IUPAC Name |

4-[4-(dimethylamino)butoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14(2)9-3-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQBEHIQCILWGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCOC1=CC=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2978918.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-2-thiophenecarboxamide](/img/structure/B2978919.png)

![Tert-butyl N-[[4-[2-(2-chloropropanoylamino)ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2978927.png)

![N-Methyl-N-[2-[2-(3-methylphenyl)propylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2978934.png)